molecular formula C18H16F3N7 B2902174 2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2415563-33-4

2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2902174
CAS No.: 2415563-33-4
M. Wt: 387.37
InChI Key: UYBHSVWHOTVYFG-UHFFFAOYSA-N
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Description

2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique structure combining pyrimidine and pyrido[3,4-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of pyrimidine derivatives with pyrido[3,4-d]pyrimidine precursors under controlled conditions. The reaction typically requires the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenated compounds. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.

    Medicine: Explored for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell growth.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7/c19-18(20,21)15-2-4-23-17(26-15)28-8-11-6-27(7-12(11)9-28)16-13-1-3-22-5-14(13)24-10-25-16/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBHSVWHOTVYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=NC4=C3C=CN=C4)C5=NC=CC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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